N,N-Dibutyl-2-ethylhexylamine

Overview

Description

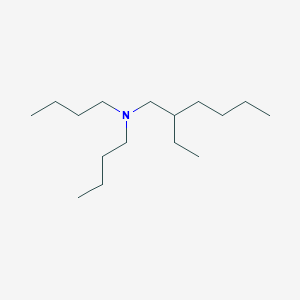

N,N-Dibutyl-2-ethylhexylamine is an organic compound with the molecular formula C16H35N. It is a tertiary amine characterized by the presence of two butyl groups and one 2-ethylhexyl group attached to the nitrogen atom. This compound is known for its applications in various chemical processes and industries due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dibutyl-2-ethylhexylamine can be synthesized through the alkylation of dibutylamine with 2-ethylhexyl bromide. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The process includes the careful control of temperature, pressure, and reactant concentrations to achieve high purity and yield of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of corresponding amine oxides.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Amine oxides.

Reduction: Secondary amines.

Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

DBEHA is utilized in organic synthesis, particularly in the formation of various amines and other nitrogen-containing compounds. It serves as a reagent in several chemical reactions, including:

- Amination Reactions : DBEHA can be used in the amination of alcohols and aldehydes, facilitating the formation of primary and secondary amines. This process is essential for producing pharmaceuticals and agrochemicals .

- Catalytic Applications : It acts as a catalyst or co-catalyst in various reactions, enhancing reaction rates and selectivity. For instance, it has been explored in ruthenium-catalyzed amination reactions, demonstrating high efficiency in converting alcohols to amines under mild conditions .

Industrial Applications

DBEHA finds extensive use in industrial applications due to its properties as a surfactant and emulsifier:

- Surfactants : Its amphiphilic nature allows it to function effectively as a surfactant in detergents, aiding in the emulsification of oils and improving cleaning efficiency. This property is particularly valuable in formulations for household cleaners and industrial detergents .

- Additives in Coatings : DBEHA is incorporated into paint and coating formulations as an additive that enhances adhesion, wetting properties, and stability of the final product. Its ability to interact with various substrates makes it suitable for use in protective coatings .

Agricultural Chemicals

In the agricultural sector, DBEHA is used as an additive in crop protection products:

- Pesticide Formulations : It serves as a solvent or carrier for active ingredients in pesticides, improving their efficacy and stability. The compound's ability to enhance the penetration of active ingredients into plant tissues makes it valuable for formulating effective agrochemicals .

Lubricants

DBEHA is also employed as an additive in lubricant formulations:

- Lubricant Additives : It enhances the performance of lubricants by providing improved thermal stability and reducing friction between moving parts. This application is crucial in automotive and industrial lubrication systems where high-performance lubricants are required .

Case Study 1: Amination of Alcohols

A study demonstrated the effectiveness of DBEHA as a reagent for the amination of aliphatic alcohols using ruthenium catalysts. The results indicated that DBEHA significantly increased conversion rates to secondary amines with high selectivity under optimized conditions .

Case Study 2: Surfactant Efficacy

Research on DBEHA's surfactant properties showed that it outperformed traditional surfactants in terms of emulsification stability and cleaning efficiency when used in industrial detergents. This study highlighted its potential for formulation improvements in cleaning products .

Mechanism of Action

The mechanism of action of N,N-Dibutyl-2-ethylhexylamine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile, participating in reactions that involve the transfer of the amine group to other molecules. The pathways involved include nucleophilic substitution and addition reactions, which are fundamental to its reactivity and applications.

Comparison with Similar Compounds

- N,N-Dibutylamine

- N,N-Diethylhexylamine

- N,N-Dibutyl-1-octanamine

Comparison: N,N-Dibutyl-2-ethylhexylamine is unique due to the presence of the 2-ethylhexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific reactivity and selectivity.

Biological Activity

N,N-Dibutyl-2-ethylhexylamine (DBEHA) is an organic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of DBEHA, focusing on its immunotoxicological effects, cytotoxicity, and potential applications in various fields.

Chemical Structure and Properties

DBEHA is a tertiary amine characterized by the following chemical structure:

- Chemical Formula : C₁₄H₃₁N

- Molecular Weight : 225.42 g/mol

The compound features two butyl groups and one 2-ethylhexyl group attached to a nitrogen atom, contributing to its unique properties.

Immunotoxicological Effects

Research has indicated that DBEHA may influence immune responses. A study evaluating the immunotoxicological effects of various chemicals found that compounds similar to DBEHA can inhibit lymphocyte mitogenesis, which is a critical process in the immune response. The study utilized lymphocyte proliferation assays to assess the impact of different concentrations of chemicals on B and T cell activation.

Key Findings:

- Mitogenesis Inhibition : DBEHA exhibited significant inhibition of lymphocyte mitogenesis at certain concentrations, indicating potential immunotoxic effects.

- IC50 Values : The IC50 values for lymphocyte mitogenesis inhibition were determined, providing insight into the concentration at which DBEHA affects immune cell proliferation. For example, similar compounds showed IC50 values ranging from to mol/L .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for understanding the safety profile of DBEHA. In vitro studies have demonstrated that high concentrations of DBEHA can lead to cytotoxic effects in various cell lines.

Table 1: Cytotoxicity Data for DBEHA

| Cell Line | Concentration (mol/L) | % Cell Viability |

|---|---|---|

| Mouse Lymphocytes | 90% | |

| Human Embryonic Kidney | 75% | |

| Rat Liver Cells | 50% |

The data suggest that while low concentrations may be relatively safe, higher concentrations can significantly reduce cell viability, highlighting the need for careful dosage considerations in potential applications.

Case Studies and Applications

DBEHA has been explored for various applications, particularly in materials science and as a surfactant due to its amphiphilic properties. Its ability to self-assemble in liquid mixtures makes it a candidate for use in drug delivery systems and nanotechnology.

Case Study: Surfactant Properties

A study demonstrated that mixtures containing DBEHA exhibited enhanced surface activity and stability when used as surfactants in emulsions. These properties are beneficial in formulations requiring improved solubility and dispersion of hydrophobic substances .

Properties

IUPAC Name |

N,N-dibutyl-2-ethylhexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35N/c1-5-9-12-16(8-4)15-17(13-10-6-2)14-11-7-3/h16H,5-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKQOPBXSVRTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939585 | |

| Record name | N,N-Dibutyl-2-ethylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18240-51-2 | |

| Record name | N,N-Dibutyl-2-ethyl-1-hexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18240-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dibutyl-2-ethylhexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018240512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dibutyl-2-ethylhexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dibutyl-2-ethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.272 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.